molecular formula C11H17NO B1345546 N-(2-Ethoxyethyl)benzylamine CAS No. 67411-38-5

N-(2-Ethoxyethyl)benzylamine

Cat. No. B1345546
CAS RN: 67411-38-5
M. Wt: 179.26 g/mol
InChI Key: DTXJHAMRAXFCTQ-UHFFFAOYSA-N
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Description

“N-(2-Ethoxyethyl)benzylamine” is a chemical compound with the molecular formula C11H17NO . It is also known by other names such as N-Benzyl-2-ethoxyethanamine and N-(2-Ethoxyethyl)benzenemethanamine .


Synthesis Analysis

The synthesis of benzylamines, which includes “N-(2-Ethoxyethyl)benzylamine”, can be achieved through various methods. One common method is the S N 2 alkylation of ammonia or an alkylamine with an alkyl halide . Another method involves the use of a Mn (I) pincer catalyst for an atom-economic and highly efficient N-alkylation of amines with alcohols .

Scientific Research Applications

Ambroxol as a Mucoactive Agent in Respiratory Diseases N-(2-Ethoxyethyl)benzylamine, commonly referred to by its derivative name Ambroxol, has been extensively studied for its mucoactive properties and its application in treating respiratory diseases. Ambroxol is an over-the-counter product, widely utilized as a secretolytic therapy for managing acute and chronic bronchopulmonary disorders characterized by abnormal mucus secretion and impaired mucus transport. Clinical evidence suggests that Ambroxol is efficacious and well-tolerated in pediatric patients, including infants as young as 1 month old, for its licensed indications. Studies highlight its significant benefits in improving clinical outcomes across various age groups, underscoring its role in enhancing the management of respiratory conditions (Kantar et al., 2020).

Potential Beyond Mucoactivity Beyond its primary mucoactive effects, Ambroxol has demonstrated multiple pharmacological activities that may offer additional therapeutic benefits in the treatment of respiratory disorders. These include antioxidant, anti-inflammatory, local anesthetic, and surfactant synthesis stimulatory activities. There's also evidence suggesting antiviral and antibacterial properties, indicating a broader spectrum of potential applications in managing airway diseases. These multifaceted pharmacological properties suggest that Ambroxol could have a more comprehensive impact on airway health, beyond merely serving as a mucolytic agent. Further research is encouraged to explore these additional benefits and understand their clinical implications more fully (Paleari et al., 2011).

Future Directions

“N-(2-Ethoxyethyl)benzylamine” has been evaluated for its post-combustion CO2 capture performance. It is projected that this solvent can operate at a regeneration heat rate of 2.0 GJ per tonne CO2 for post-combustion capture, and at a total cost of capture of $50.6/tonne CO2. With further process optimization, significant reductions in the capture cost are predicted .

properties

IUPAC Name

N-benzyl-2-ethoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-2-13-9-8-12-10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTXJHAMRAXFCTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCNCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30217765
Record name N-(2-Ethoxyethyl)benzylamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Ethoxyethyl)benzylamine

CAS RN

67411-38-5
Record name N-(2-Ethoxyethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67411-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Ethoxyethyl)benzylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067411385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Ethoxyethyl)benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30217765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-ethoxyethyl)benzylamine
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